![molecular formula C14H18O5S B1512820 Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate CAS No. 1093348-62-9](/img/structure/B1512820.png)
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate
Overview
Description
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a chemical compound with the empirical formula C14H18O5S . It has a molecular weight of 298.35 . This compound can be used as a reactant to prepare Ethyl 3-oxopent-4-enoate (Nazarov′s reagent) via base-induced β-elimination reaction .
Molecular Structure Analysis
The molecular structure of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate includes an ethyl ester group, a ketone group, and a (4-methylphenyl)sulfonyl group . The SMILES string for this compound isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1
. Chemical Reactions Analysis
This compound can undergo base-induced β-elimination reaction to form Ethyl 3-oxopent-4-enoate, also known as Nazarov’s reagent . Nazarov’s reagent can be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 42-46 °C . It has a molecular weight of 298.35 and an empirical formula of C14H18O5S . The compound’s SMILES string isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1
.
Scientific Research Applications
Synthesis of Nazarov’s Reagent
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate: is utilized in the synthesis of Nazarov’s reagent through a base-induced β-elimination reaction . This reagent is a key component in Robinson annulation reactions, which are pivotal in the construction of complex cyclic structures often found in natural products and pharmaceuticals.
Anulating Agent in Organic Synthesis
The compound serves as an anulating agent in the Robinson annulation of cyclic β-diketones and cycloalkanones . This process is essential for the formation of polycyclic compounds that are the core of many biologically active molecules.
Formation of γ-Pyrones
It is also employed in the formation of γ-pyrones via triflic anhydride-mediated electrophilic condensation reactions . γ-Pyrones are significant in medicinal chemistry due to their presence in various natural products with biological activities.
C-C Bond Formation
The compound is a reactant for C-C bond formation, which is a fundamental type of reaction in organic synthesis, leading to the creation of a wide array of complex organic structures .
Precursor for Synthesis of Arylthiopentanoates
Ethyl 3-oxo-5-tosylpentanoate: acts as a precursor in the facile and efficient synthesis of ethyl 3-oxo-5-arylthiopentanoates . These are precursors for the Nazarov reagent, which is widely used in synthetic organic chemistry, particularly in total syntheses of natural products.
Analytical Chemistry Applications
This compound can be used in analytical chemistry for the identification and quantification of various substances through its role in the synthesis of analytical reagents .
Laboratory Techniques and Manufacturing
In the context of laboratory techniques and manufacturing, the compound’s role as an ester makes it a candidate for use in condensation reactions, which are pivotal in the production of polymers and other complex materials .
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Danger" . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUPJUUTCSBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746329 | |
Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |
CAS RN |
1093348-62-9 | |
Record name | Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1093348-62-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A1: Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is characterized by the following:
- Molecular Formula: C14H18O5S [, ]
- Molecular Weight: 298.36 g/mol []
- Spectroscopic Data: The compound's identity and purity are confirmed through Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) analysis. []
- Physical State and Appearance: It exists as a white solid at room temperature. []
Q2: Why is Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate considered a valuable reagent in organic synthesis?
A2: This compound serves as a bench-stable precursor to Ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. [, ] Nazarov's reagent is a highly reactive compound, difficult to store and handle. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a solution by allowing for the in situ generation of Nazarov's reagent through base-induced β-elimination. [, ] This means researchers can generate the reactive species directly in their reaction mixture, avoiding the challenges of handling the isolated reagent. This property makes Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate a valuable tool in organic synthesis, particularly in annulation reactions where Nazarov's reagent is widely employed. [, ]
Q3: What are the advantages of the synthetic routes used to prepare Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A3: The research highlights two efficient synthetic pathways for this compound: []
- Method A: This route utilizes readily available adducts of sodium p-toluenesulfinate and acrylic acid, proceeding through an imidazolide intermediate and employing Masamune's procedure with a magnesium malonate salt. []
- Method B: This method leverages a zinc-catalyzed Blaise reaction on an acrylonitrile-derived adduct, followed by hydrolysis, to efficiently produce the target compound. []
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